molecular formula C17H16N2O3 B2888800 4-ethoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921774-88-1

4-ethoxy-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B2888800
CAS No.: 921774-88-1
M. Wt: 296.326
InChI Key: DMEHGKPVHNFQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-oxoindolin-5-yl)benzamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

4-Ethoxy-N-(2-oxoindolin-5-yl)benzamide has shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 . It interacts with various enzymes and proteins, particularly caspases, a large group of cysteine proteases enzymes . These interactions play a crucial role in both extrinsic and intrinsic pathways of the apoptotic machine .

Cellular Effects

The compound influences cell function by affecting cell cycle and apoptosis . It has been observed to accumulate U937 cells in S phase and substantially induce late cellular apoptosis . This impact on cell signaling pathways, gene expression, and cellular metabolism makes this compound a promising avenue for breakthrough discoveries.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been associated with the activation of procaspase-3, a key enzyme regulating apoptosis responses .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound have been observed to change in laboratory settings

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. Given its interaction with caspases, it is likely to be involved in pathways related to apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-oxoindoline-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Comparison with Similar Compounds

4-ethoxy-N-(2-oxoindolin-5-yl)benzamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-22-14-6-3-11(4-7-14)17(21)18-13-5-8-15-12(9-13)10-16(20)19-15/h3-9H,2,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEHGKPVHNFQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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